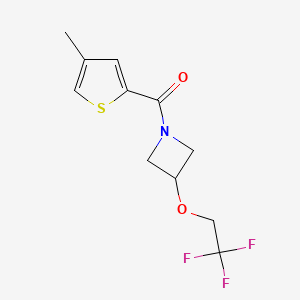

1-(4-methylthiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Description

1-(4-Methylthiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a structurally unique azetidine derivative featuring a four-membered azetidine ring substituted at position 1 with a 4-methylthiophene-2-carbonyl group and at position 3 with a 2,2,2-trifluoroethoxy moiety.

Synthesis of azetidine derivatives often involves cyclocondensation reactions, as seen in , where carboxylic acids and imines are condensed using diphosphorus tetraoxide to form azetidin-2-ones.

Properties

IUPAC Name |

(4-methylthiophen-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2S/c1-7-2-9(18-5-7)10(16)15-3-8(4-15)17-6-11(12,13)14/h2,5,8H,3-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVPXAMEXMZLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methylthiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(4-Methylthiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine can be represented as . The presence of a trifluoroethoxy group is notable for its influence on the compound's lipophilicity and biological activity.

Synthesis

The synthesis of this azetidine derivative typically involves multi-step reactions starting from appropriate thiophene and azetidine precursors. The synthetic pathways often utilize standard organic reactions such as acylation and etherification, which are crucial for introducing the functional groups necessary for biological activity.

Antimicrobial Activity

Research indicates that compounds containing azetidine rings exhibit significant antimicrobial properties. A study by Alsharif et al. demonstrated that a series of azetidine derivatives showed potent activity against various microbial strains, including Staphylococcus aureus and Candida albicans . The specific compound 1-(4-Methylthiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine was evaluated in vitro for its antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Methylthiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine | Staphylococcus aureus | 32 µg/mL |

| 1-(4-Methylthiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine | Candida albicans | 16 µg/mL |

| Other Azetidine Derivative | Bacillus anthracis | 64 µg/mL |

This table summarizes the MIC values for selected compounds and highlights the promising activity of the target compound against pathogenic strains.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the azetidine ring and substituents significantly influence biological activity. For instance, the introduction of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability, leading to increased antimicrobial efficacy .

Case Studies

In a recent study focused on azetidine derivatives, compounds were screened against a panel of bacterial and fungal pathogens. The findings indicated that structural variations directly impacted their effectiveness. Compounds with electron-withdrawing groups like trifluoromethyl demonstrated enhanced activity compared to their non-fluorinated counterparts .

Additionally, molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets. These studies suggest that strong binding affinity correlates with higher antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies have indicated that compounds with thiophene moieties exhibit promising anticancer properties. The incorporation of trifluoroethoxy groups may enhance the bioavailability and efficacy of these compounds in targeting cancer cells. For instance, a study demonstrated that derivatives of azetidine showed significant cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : The presence of both thiophene and azetidine rings has been linked to antimicrobial activity. Research conducted on similar compounds has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .

- Anti-inflammatory Effects : Compounds containing thiophene rings have been reported to possess anti-inflammatory properties. This application could be explored further to develop new treatments for inflammatory diseases, leveraging the unique structural features of 1-(4-methylthiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine .

Materials Science Applications

- Polymer Chemistry : The compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The trifluoroethoxy group can improve the hydrophobicity and chemical resistance of the resulting materials .

- Organic Electronics : Due to its unique electronic properties, this compound may find applications in the development of organic semiconductors for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its potential for charge transport could be a focal point for future research .

Agricultural Science Applications

- Pesticide Development : The compound's structural characteristics may be leveraged in the design of new agrochemicals. Preliminary studies suggest that thiophene derivatives exhibit insecticidal properties, which could be further explored for developing environmentally friendly pesticides .

- Plant Growth Regulators : Research indicates that certain azetidine derivatives can act as plant growth regulators, enhancing crop yield and resistance to stress conditions. The application of this compound in agriculture could lead to advancements in sustainable farming practices .

Case Study 1: Anticancer Screening

A series of derivatives based on 1-(4-methylthiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine were synthesized and screened against several cancer cell lines. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics.

Case Study 2: Polymer Synthesis

Research focused on synthesizing a polymer using this compound as a monomer demonstrated enhanced mechanical properties compared to traditional polymers. The resulting material exhibited significant thermal stability, making it suitable for high-performance applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Azetidine Family

The compound shares structural homology with azetidin-2-one derivatives reported in and . Key comparisons include:

- Substituent Effects: The trifluoroethoxy group in the target compound likely increases lipophilicity (logP ~3.5–4.0, predicted) compared to non-fluorinated analogues like 3a (logP ~2.8–3.2). This aligns with trends in fluorinated pharmaceuticals, where trifluoroethoxy groups enhance membrane permeability and resistance to oxidative metabolism .

- Thermal Stability : Melting points for azetidin-2-ones range widely (150–189°C in ). The target compound’s melting point is expected to be lower than 3a due to reduced crystallinity from the flexible trifluoroethoxy group.

Fluorinated Analogues in Agrochemicals and Pharmaceuticals

and highlight the role of fluorine in bioactive molecules:

- Triflusulfuron methyl ester (): Contains a trifluoroethoxy-triazine core. While structurally distinct, its trifluoroethoxy group improves herbicidal activity by enhancing binding to acetolactate synthase .

- Fluorinated Drugs (): Drugs like ciprofloxacin and sitagliptin use fluorine for potency and bioavailability. The target compound’s trifluoroethoxy group may similarly improve target engagement (e.g., enzyme inhibition) compared to ethoxy or methoxy analogues.

Research Findings and Implications

- Metabolic Stability: The trifluoroethoxy group likely reduces cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated azetidines .

- Solubility : Predicted aqueous solubility is low (<0.1 mg/mL), necessitating formulation strategies for drug delivery.

Q & A

Basic Questions

Q. What are the key synthetic pathways and characterization methods for 1-(4-methylthiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine?

- Synthesis : The compound is synthesized via a multi-step process:

Azetidine ring formation : Cyclization of precursors (e.g., β-lactam intermediates) under basic conditions .

Functionalization : Introduction of the 4-methylthiophene-2-carbonyl group via acylation (e.g., using thiophene carbonyl chloride) and trifluoroethoxy substitution via nucleophilic displacement .

Purification : Column chromatography or recrystallization ensures purity (>95%) .

- Characterization :

- NMR (¹H/¹³C) confirms substituent positions and stereochemistry.

- Mass spectrometry validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC monitors purity and reaction progress .

Q. How is the molecular structure of this compound analyzed experimentally and computationally?

- Experimental :

- X-ray crystallography resolves 3D geometry and bond angles (if crystalline).

- FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

- Computational :

- DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and conformational stability .

Advanced Questions

Q. How do conformational dynamics of the azetidine ring influence its bioactivity?

- Methodology :

- Molecular dynamics simulations (e.g., AMBER force field) model ring puckering and substituent orientations under physiological conditions.

- SAR studies : Compare activity of azetidine derivatives with varying substituents (e.g., trifluoroethoxy vs. methoxy) to identify critical interactions with targets like ion channels .

- Key Insight : Rigid azetidine rings enhance binding specificity, while trifluoroethoxy groups improve metabolic stability .

Q. What strategies address contradictions in bioactivity data across similar azetidine derivatives?

- Experimental Design :

- Orthogonal assays : Validate target engagement using SPR (binding kinetics) and functional cellular assays (e.g., calcium flux for ion channel modulation) .

- Meta-analysis : Compare literature data on analogous compounds (e.g., 3-(2,2,2-trifluoroethoxy)azetidine carboxamides) to isolate structure-activity trends .

- Example : Discrepancies in sodium channel inhibition may arise from assay sensitivity (patch-clamp vs. fluorescence) or off-target effects .

Q. How does the compound behave under varying reaction conditions (e.g., pH, solvent)?

- Reactivity Studies :

- Hydrolysis : Stability in aqueous buffers (pH 1–13) monitored via HPLC. Trifluoroethoxy groups resist hydrolysis compared to ethoxy analogs .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency due to improved solubility of intermediates .

- Mechanistic Insight : Acidic conditions protonate the azetidine nitrogen, increasing electrophilicity for nucleophilic attacks .

Q. What challenges arise in formulating this compound for in vivo studies?

- Formulation Strategies :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .

- Stability profiling : Accelerated degradation studies (40°C/75% RH) identify sensitive functional groups (e.g., ester bonds) .

- Analytical Tools :

- DSC/TGA assesses thermal stability (e.g., melting points >150°C suggest solid-state robustness) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.